molecular formula C16H21BO6 B1390871 Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate CAS No. 944392-68-1

Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate

Cat. No.: B1390871
CAS No.: 944392-68-1
M. Wt: 320.1 g/mol
InChI Key: IGSNWXAGFXHYOG-UHFFFAOYSA-N
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Description

Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate is an organic compound with the molecular formula C16H21BO6. It is a derivative of isophthalic acid and contains a boronate ester group. This compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Biochemical Analysis

Biochemical Properties

Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate plays a significant role in biochemical reactions, particularly in the context of organic synthesis. It interacts with various enzymes and proteins that facilitate the formation of carbon-carbon bonds. For instance, it is known to interact with palladium catalysts, which are essential for the Suzuki-Miyaura cross-coupling reaction. This interaction involves the coordination of the boron atom in the compound with the palladium catalyst, leading to the formation of a reactive intermediate that facilitates the coupling reaction .

Cellular Effects

The effects of this compound on cellular processes are not extensively documented. Its role in facilitating organic synthesis reactions suggests that it may influence cell function indirectly by enabling the synthesis of bioactive molecules. These bioactive molecules can impact cell signaling pathways, gene expression, and cellular metabolism. For example, compounds synthesized using this reagent may act as inhibitors or activators of specific enzymes, thereby modulating cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of reactive intermediates in the presence of palladium catalysts. The boron atom in the compound coordinates with the palladium catalyst, forming a complex that facilitates the transfer of the organic group to the target molecule. This mechanism is crucial for the Suzuki-Miyaura cross-coupling reaction, which is widely used in the synthesis of pharmaceuticals and other bioactive compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important considerations. The compound is generally stable under standard storage conditions, but it may degrade over time when exposed to light, moisture, or high temperatures. Long-term studies have shown that the compound retains its reactivity for extended periods when stored properly, but its efficacy may decrease if not handled correctly .

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models are limited. It is known that the compound can exhibit toxic effects at high doses. Threshold effects have been observed, where low doses may have minimal impact, but higher doses can lead to adverse effects such as organ toxicity or metabolic disturbances. Careful dosage optimization is essential to minimize these risks .

Metabolic Pathways

This compound is involved in metabolic pathways related to its role in organic synthesis. It interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds. The compound itself is not metabolized extensively in biological systems, but the products of reactions involving this compound can enter various metabolic pathways, influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms. It may also interact with binding proteins that influence its localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it participates in biochemical reactions. The compound does not have specific targeting signals or post-translational modifications that direct it to particular organelles. Its activity and function can be influenced by the local cellular environment and the presence of interacting biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate can be synthesized through the esterification of 5-bromo-isophthalic acid with methanol, followed by a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst . The reaction conditions typically involve heating the reactants in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate has a wide range of applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.

    Material Science: Utilized in the creation of polymers and advanced materials.

    Catalysis: Acts as a ligand or catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(methoxycarbonyl)phenylboronic acid pinacol ester
  • 3,5-Dimethyl(benzenecarboxylate)-5-boronic acid pinacol ester
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

Uniqueness

Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate is unique due to its high reactivity and stability, making it an ideal reagent for cross-coupling reactions. Its boronate ester group provides versatility in various chemical transformations, distinguishing it from other similar compounds .

Biological Activity

Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate (CAS No. 944392-68-1) is a boron-containing compound that has garnered attention in the field of medicinal chemistry and materials science. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₆H₂₁BO₆
  • Molecular Weight : 320.15 g/mol
  • Purity : >98% (GC)
  • Physical State : Solid at room temperature

Synthesis

The compound is synthesized through a process known as Ir-catalyzed borylation of diethyl isophthalate. This method allows for the introduction of the boron moiety into the aromatic system, which is crucial for its biological activity. The reaction typically involves the use of iridium catalysts and boron reagents under controlled conditions to yield high-purity products .

Anticancer Properties

Recent studies have indicated that boron-containing compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce cytotoxic effects in various cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer)
  • IC50 Values :
    • HeLa: 226 µg/mL
    • A549: 242.52 µg/mL .

These findings suggest that the compound may interfere with cellular proliferation and induce apoptosis in cancer cells.

The proposed mechanisms by which boron-containing compounds exert their biological effects include:

  • Inhibition of Enzymatic Activity : Boron can interact with enzymes involved in cell signaling pathways.
  • Cell Cycle Arrest : Compounds may induce cell cycle arrest at specific checkpoints.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress and subsequent cell death .

Case Study 1: Antibacterial Activity

In addition to anticancer properties, this compound has shown potential antibacterial activity. A study demonstrated its effectiveness against various strains of bacteria including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be effective against E. coli and E. faecalis, showcasing its broad-spectrum antibacterial potential .

Case Study 2: Drug Delivery Systems

Research has also explored the use of this compound in drug delivery systems (DDS). Its ability to form micelles and nanoparticles enhances the solubility and bioavailability of hydrophobic drugs. The pH-responsive nature of these systems allows for targeted release in acidic tumor microenvironments .

Comparative Analysis

PropertyThis compoundOther Boron Compounds
Molecular Weight 320.15 g/molVaries
Anticancer Activity (IC50) HeLa: 226 µg/mL; A549: 242.52 µg/mLGenerally lower
Antibacterial Activity Effective against MRSA and other strainsVaries
Drug Delivery Potential High; forms micelles and nanoparticlesModerate

Properties

IUPAC Name

dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BO6/c1-15(2)16(3,4)23-17(22-15)12-8-10(13(18)20-5)7-11(9-12)14(19)21-6/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSNWXAGFXHYOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655144
Record name Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944392-68-1
Record name Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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